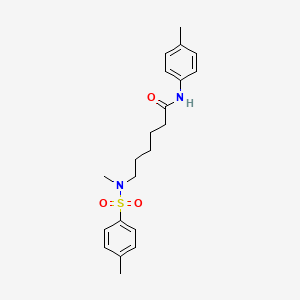![molecular formula C16H18N2O4 B2460120 7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate CAS No. 526190-48-7](/img/structure/B2460120.png)
7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a carbamate derivative, as suggested by the “dimethylcarbamate” group in its name . Carbamates are organic compounds derived from carbamic acid and are often used in various applications, including as pesticides and pharmaceuticals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the groups it contains. For example, carbamates often have polar properties due to the presence of the carbamate group .Wissenschaftliche Forschungsanwendungen
Organometallic Synthesis and Molecular Structure
Research on the synthesis and structural characterization of organometallic compounds involving naphthalene derivatives highlights the versatility of these compounds in chemical synthesis. For example, studies have demonstrated the synthesis of "proton sponge" derivatives of naphthalene, investigating their molecular structure, spectral characteristics, and basicity. These derivatives, due to their unique structural features, show exceptional basicity and potential as intermediates in various chemical reactions (Pozharskii et al., 2003).
Photophysical Properties
The photophysical properties of naphthalene derivatives have been extensively studied, with particular focus on their fluorescence and potential applications in optical materials. For instance, the synthesis and characterization of vinyl derivatives of naphthalene-2,7-diol have been reported, showcasing their utility as photoluminescent dopants in optical materials. This highlights the potential of naphthalene derivatives in the development of new materials with desirable optical properties (Gil et al., 2016).
Catalytic Applications
Naphthalene derivatives have found use in catalytic applications, with studies showing their role in the catalytic isomerization of alkenes. This process allows for the efficient synthesis of naphthalene oxides and imines, showcasing the utility of these compounds in catalysis and synthetic organic chemistry (Villeneuve & Tam, 2006).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of naphthalene derivatives continue to be a significant area of research. Studies have detailed the synthesis of various naphthalene-based compounds, exploring their molecular structures and potential applications in diverse fields, from materials science to organometallic chemistry. This includes the synthesis of compounds like 1,8-bis(dimethyl phosphonito) naphthalene and its related derivatives, which have been fully characterized and studied for their molecular distortions and interactions (Kilian et al., 2003).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[7-(dimethylcarbamoyloxy)naphthalen-2-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-17(2)15(19)21-13-7-5-11-6-8-14(10-12(11)9-13)22-16(20)18(3)4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIKSLMSLGGDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C=CC(=C2)OC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


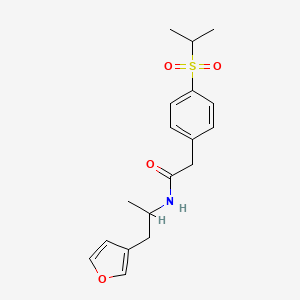
![[4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2460043.png)

![2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]benzimidazole](/img/structure/B2460047.png)
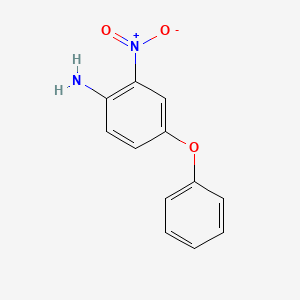
![1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline](/img/structure/B2460050.png)
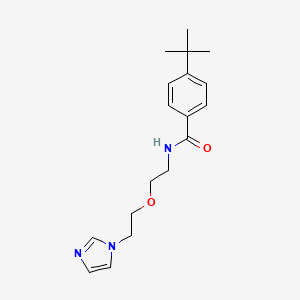
![2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2460052.png)
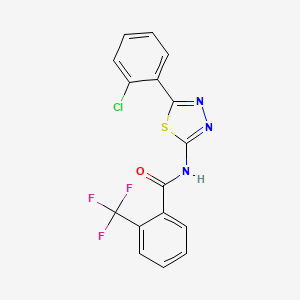
![Methyl 4-amino-3-hydroxy-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]butanoate](/img/structure/B2460056.png)
![2,5-Dioxaspiro[3.4]octan-7-one](/img/structure/B2460058.png)
